2-Amino-7-bromo-9-fluorenone
Overview
Description
2-Amino-7-bromo-9-fluorenone is an aromatic compound with the molecular formula C13H8BrNO and a molecular weight of 274.11 g/mol . It is derived from fluorenone, a parent compound with a three-ringed structure. The compound features an amino group (NH2) attached to the second carbon (C2) and a bromine atom (Br) on the seventh carbon (C7) of the fluorenone core . This combination of functional groups makes it a valuable molecule in various chemical syntheses and research applications.
Mechanism of Action
Target of Action
It’s known that the compound may have potential applications in chemical synthesis .
Mode of Action
It’s known that the compound can participate in chemical reactions to form highly functionalized, conjugated benzamides .
Result of Action
It’s known that the compound may be used in chemical synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Amino-7-bromo-9-fluorenone can be synthesized from 2-bromo-7-nitro-fluoren-9-one . The synthesis involves the reduction of the nitro group to an amino group under suitable conditions. The reaction typically requires a reducing agent such as tin(II) chloride (SnCl2) in the presence of hydrochloric acid (HCl) to facilitate the reduction process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reduction reactions. The process would likely be optimized for yield and purity, with careful control of reaction conditions to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-Amino-7-bromo-9-fluorenone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the aromatic ring can be replaced by other halogens or nucleophiles under specific conditions.
Oxidation and Reduction: The compound can participate in redox reactions, where the amino group can be oxidized or reduced depending on the reagents used.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide (NaI) in acetone can facilitate halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used to oxidize the amino group.
Reduction: Reducing agents such as tin(II) chloride (SnCl2) in hydrochloric acid (HCl) are commonly used.
Major Products Formed
Scientific Research Applications
2-Amino-7-bromo-9-fluorenone has diverse applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2-Bromofluorene: Lacks the amino group, making it less versatile in certain reactions.
2,7-Dibromo-9-fluorenone: Contains an additional bromine atom, which can alter its reactivity and applications.
9-Fluorenone: The parent compound without the amino and bromine substituents.
Uniqueness
2-Amino-7-bromo-9-fluorenone is unique due to the presence of both an amino group and a bromine atom on the fluorenone core. This combination of functional groups enhances its reactivity and makes it a valuable intermediate in various chemical syntheses and research applications .
Properties
IUPAC Name |
2-amino-7-bromofluoren-9-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrNO/c14-7-1-3-9-10-4-2-8(15)6-12(10)13(16)11(9)5-7/h1-6H,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXQGYCZVNFMPJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)C(=O)C3=C2C=CC(=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00293556 | |
Record name | 2-Amino-7-bromo-9-fluorenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00293556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58557-63-4 | |
Record name | 58557-63-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90683 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Amino-7-bromo-9-fluorenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00293556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-7-bromo-9-fluorenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.